3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid dihydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from the broader investigation of pyridine-containing heterocyclic compounds that began gaining prominence in pharmaceutical research during the late 20th century. Pyridine derivatives have been recognized as critical components in medicinal chemistry since pyridine itself was first identified as an important solvent, reagent, and precursor in agrochemicals and pharmaceuticals. The systematic exploration of pyridine-based amino acid derivatives intensified as researchers sought to develop novel compounds with enhanced biological activities and improved pharmacological properties.
The synthesis methodologies for this compound class have evolved significantly over time, with early approaches focusing on direct condensation reactions between pyridine-containing amines and propanoic acid derivatives. Historical synthetic routes often involved complex multi-step processes with moderate yields, typically ranging from 30% to 52%, requiring reaction times of 24 to 100 hours. These early methods faced challenges including prolonged reaction times, lower productive rates, and higher production costs, which prompted the development of more efficient synthetic strategies.
The compound's discovery and characterization were facilitated by advances in analytical techniques, particularly Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which enabled precise structural determination and purity assessment. Early research documented the compound's creation date as 2006-04-30 in chemical databases, with subsequent modifications recorded as recently as 2025-05-18, indicating ongoing research interest and structural refinements.
Significance in Organic Chemistry
This compound holds substantial significance in organic chemistry due to its unique structural features and synthetic versatility. The compound serves as a crucial building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutically relevant compounds. Its structural configuration allows for various interactions with biological targets, making it an important intermediate in drug discovery and development processes.
The synthetic accessibility of this compound has been enhanced through the development of improved methodologies that achieve higher yields and shorter reaction times. Recent synthetic approaches have demonstrated yields of up to 85% with reaction times reduced to 16-20 hours, representing significant improvements over earlier methods. The compound can be synthesized through various methods involving different precursors, including alpha-bromoketones and 2-aminopyridines, with synthesis typically requiring careful control of reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and minimize by-products.
The compound's significance extends to its role in conformationally sensitive chemical systems, where the pyridine ring can participate in specific photophysical properties. Research has shown that pyridine-based alpha-amino acids display strong charge transfer characteristics, making them valuable for applications requiring specific optical properties. The molecular structure features a pyridine ring directly attached to a methylamino group, which is further connected to a propanoic acid backbone, creating opportunities for diverse chemical modifications and functionalization strategies.
Classification within Pyridine Derivatives
This compound belongs to the broader classification of pyridine-containing heterocycles, specifically categorized under N-(Pyridin-2-yl)amides, which are recognized for their pharmacological properties. Within the comprehensive taxonomy of pyridine derivatives, this compound represents a sophisticated example of how heterocyclic chemistry can be combined with amino acid functionality to create molecules with enhanced biological potential.
Pyridine derivatives are generally classified into two major categories: pyridine-containing heterocycles and pyridine-fused rings. The compound under investigation falls squarely within the first category, as it contains a discrete pyridine ring that is not fused to other aromatic systems but rather connected through a flexible linker to the amino acid moiety. This structural arrangement distinguishes it from fused pyridine systems and provides unique conformational flexibility that can be advantageous for biological activity.
The classification is further refined by considering the specific substitution pattern on the pyridine ring and the nature of the connecting linker. The 2-position attachment of the methylamino group to the pyridine ring creates a specific spatial arrangement that influences the compound's overall three-dimensional structure and biological activity profile. This positioning is critical for the compound's interaction with biological targets and distinguishes it from other positional isomers such as the 3-pyridin-3-ylmethyl variant.
Table 1: Classification of this compound within Pyridine Derivatives
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary Class | Pyridine-containing heterocycles | Discrete pyridine ring system |
| Secondary Class | N-(Pyridin-2-yl)amides | 2-position substitution pattern |
| Tertiary Class | Amino acid derivatives | Propanoic acid backbone |
| Quaternary Class | Dihydrochloride salts | Enhanced stability and solubility |
| Molecular Weight | 267.15 g/mol | Moderate molecular size |
| Formula | C₁₀H₁₆Cl₂N₂O₂ | Two nitrogen atoms, two chloride ions |
Current Research Landscape
The current research landscape surrounding this compound reflects a dynamic field with multiple avenues of investigation spanning synthetic methodology, biological activity assessment, and potential therapeutic applications. Contemporary research efforts have focused on optimizing synthetic routes to improve yield, reduce reaction times, and minimize environmental impact through the development of more sustainable chemical processes.
Recent advances in synthetic chemistry have led to the development of novel catalytic systems for the preparation of this compound class. Modern approaches utilize trifluoromethanesulfonic acid as an efficient catalyst for hydroamination reactions, achieving yields of up to 85% with significantly reduced reaction times compared to traditional methods. These improvements represent substantial progress in making the compound more accessible for research and potential commercial applications.
The biological activity profile of pyridine derivatives, including compounds structurally related to this compound, has been extensively investigated. Research has demonstrated that various derivatives of the pyridine scaffold display broad biological activities including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-malarial, analgesic, and anti-inflammatory activities. These findings have stimulated interest in exploring the specific biological properties of the compound under investigation.
Table 2: Current Research Focus Areas for Pyridine-Derived Amino Acids
| Research Area | Key Developments | Potential Applications |
|---|---|---|
| Synthetic Methodology | Improved catalytic systems, reduced reaction times | Commercial synthesis, green chemistry |
| Photophysical Properties | Charge transfer characteristics, fluorescence | Optical materials, biosensors |
| Biological Activity | Broad spectrum activities documented | Pharmaceutical development |
| Structural Studies | Conformational analysis, crystal structures | Drug design, structure-activity relationships |
| Analytical Methods | Advanced characterization techniques | Quality control, purity assessment |
Current investigations also encompass the compound's potential role in enzyme inhibition studies and proteomics research, reflecting its growing importance in biochemical research applications. The compound's unique structural features make it particularly suitable for investigating enzyme-substrate interactions and developing novel therapeutic strategies. Future research directions are likely to focus on expanding the understanding of structure-activity relationships, optimizing synthetic efficiency, and exploring new applications in both pharmaceutical and materials science contexts.
Properties
IUPAC Name |
3-[methyl(pyridin-2-ylmethyl)amino]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-12(7-5-10(13)14)8-9-4-2-3-6-11-9;;/h2-4,6H,5,7-8H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOSWVJROOOEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC=CC=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid dihydrochloride typically involves the reaction of 2-aminopyridine with a suitable alkylating agent, followed by the introduction of the propionic acid moiety. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid dihydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents
Biological Activity
3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 253.14 g/mol
This compound features a pyridine ring, which is known for its role in various biological activities, particularly in neurological and metabolic processes.
1. Antidiabetic Activity
Research indicates that derivatives of compounds similar to 3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid have demonstrated significant antidiabetic properties. For instance, compounds that stimulate glucose uptake in muscle cells have been shown to reduce blood glucose levels effectively without affecting insulin concentration .
| Compound | Mechanism of Action | Effect on Blood Glucose |
|---|---|---|
| 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine | Stimulates glucose uptake | Reduces levels by 7.4–37.4% |
2. Antimicrobial Activity
Similar compounds have exhibited antimicrobial properties, with certain derivatives showing effectiveness against various bacterial strains without toxicity to human cells. The removal of specific functional groups (like the methyl group from the pyridine ring) significantly diminishes their activity .
| Compound | Activity | Toxicity Level |
|---|---|---|
| 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine | Antibacterial | Non-toxic to VERO cells |
3. Anticancer Activity
Preliminary studies on related pyridine derivatives suggest moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells. The mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival .
| Cancer Type | Cytotoxicity Level | Mechanism |
|---|---|---|
| Ovarian | Moderate | NAMPT inhibition |
| Breast | Limited | Minimal toxicity to healthy cells |
Case Study 1: In Vivo Efficacy
In vivo studies have demonstrated that certain derivatives of this compound can significantly inhibit tumor growth in animal models. For instance, a derivative was shown to block tumor growth effectively after 20 days of treatment, indicating potential for further clinical exploration .
Case Study 2: Pain Management
Research has highlighted the potential use of this compound in pain management protocols. The compound's ability to act as a mixed agonist at opioid receptors suggests it may provide effective analgesia with reduced side effects compared to traditional opioids .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that the compound exhibits good bioavailability and metabolic stability. However, high plasma protein binding may limit its therapeutic efficacy in vivo . The safety profile indicates minimal toxicity across various cell lines, making it a candidate for further development.
Comparison with Similar Compounds
3-(Methyl-pyridin-3-ylmethyl-amino)-propionic Acid Dihydrochloride (Compound B)
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂ (identical to Compound A)
- CAS : 1185295-17-3
- Key Difference : The pyridine ring substitution occurs at the 3-position instead of the 2-position.
- Implications : Positional isomerism significantly alters steric and electronic properties. Pyridin-3-yl derivatives often exhibit distinct binding affinities compared to pyridin-2-yl analogs due to differences in hydrogen bonding and π-π stacking interactions .
3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride (Compound C)
- Molecular Formula : C₈H₁₁Cl₂N₂O₂
- CAS : 1423028-99-2
- Key Difference: Replaces the methyl-amino group with a primary amine at the β-carbon of the propionic acid chain.
- This compound may serve as a precursor for synthesizing more complex derivatives .
Functional Group Variants
Methyl 3-Amino-2-[(pyridin-4-yl)methyl]propanoate Dihydrochloride (Compound D)
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂
- CAS : 1303889-60-2
- Key Differences :
- Esterification : The carboxylic acid is replaced with a methyl ester , altering reactivity and hydrolysis susceptibility.
- Pyridin-4-yl Substitution : The pyridine ring is substituted at the 4-position.
- Implications : Ester derivatives are often prodrugs designed to improve oral bioavailability. The pyridin-4-yl group may influence target selectivity in receptor-binding assays .
2-(Substituted Sulphur)-3-(Substituted Phenyl)propionic Acid Derivatives (Compound E)
- Example CAS: Not specified (see )
- Key Differences :
- Replaces the pyridine ring with a phenyl group .
- Introduces sulfur/sulphone/sulphoxide substituents at the 2-position.
- Implications : These compounds are patented for anti-inflammatory applications, highlighting how aromatic ring substitution (pyridine vs. phenyl) diversifies pharmacological activity .
Pharmacokinetic and Metabolic Considerations
- Compound A vs. Compound C: The methyl-amino group in Compound A may slow metabolic degradation compared to the primary amine in Compound C, as methyl groups are less susceptible to oxidative deamination .
- Compound A vs. Compound D : The ester in Compound D is likely hydrolyzed in vivo to the free acid, mimicking Compound A’s structure. However, the pyridin-4-yl group in Compound D may reduce intestinal absorption due to increased polarity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| A | 1185304-31-7 | C₁₀H₁₆Cl₂N₂O₂ | 267.16 | Pyridin-2-ylmethyl, methyl-amino |
| B | 1185295-17-3 | C₁₀H₁₆Cl₂N₂O₂ | 267.16 | Pyridin-3-ylmethyl, methyl-amino |
| C | 1423028-99-2 | C₈H₁₁Cl₂N₂O₂ | 202.64 | Pyridin-2-yl, primary amine |
| D | 1303889-60-2 | C₁₀H₁₆Cl₂N₂O₂ | 267.16 | Pyridin-4-ylmethyl, methyl ester |
Table 2: Pharmacological Notes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Methyl-pyridin-2-ylmethyl-amino)-propionic acid dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with propionic acid precursors under controlled pH and temperature. The dihydrochloride form is obtained via HCl saturation. Purification may involve recrystallization or chromatography (e.g., reverse-phase HPLC). Validate purity using orthogonal analytical techniques:
- NMR to confirm structural integrity (e.g., absence of unreacted intermediates).
- HPLC with UV detection (≥95% purity threshold) to quantify impurities .
- Mass spectrometry for molecular weight verification .
Q. How does the dihydrochloride form influence solubility and stability compared to the free base?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Stability studies should include:
- pH-dependent solubility profiling (e.g., buffered solutions from pH 1–7.4).
- Accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability.
- Comparative FTIR to detect free base recrystallization under stress conditions .
Q. What standard characterization techniques are essential for confirming the compound’s structural and functional properties?
- Methodological Answer :
- Elemental analysis (C, H, N, Cl) to validate stoichiometry.
- X-ray crystallography for definitive stereochemical assignment (if crystalline).
- Thermogravimetric analysis (TGA) to assess dehydration or decomposition thresholds .
Advanced Research Questions
Q. How can computational chemistry methods predict reaction pathways and optimize synthesis of this compound?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify energetically favorable pathways .
- Reaction flow analysis integrates computational predictions with experimental parameters (e.g., solvent polarity, catalyst loading) to prioritize high-yield conditions .
- Machine learning (ML) trains on historical reaction data to predict optimal molar ratios and reaction times .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Orthogonal validation : Cross-reference NMR, HPLC, and mass spectrometry to distinguish between isomeric byproducts and solvent artifacts .
- Dynamic light scattering (DLS) to detect aggregation states that may skew solubility or stability data.
- In silico NMR prediction tools (e.g., ACD/Labs) simulate spectra for comparison with experimental results .
Q. How can membrane separation technologies improve purification scalability for this compound?
- Methodological Answer :
- Nanofiltration membranes (MWCO 200–300 Da) selectively separate the dihydrochloride salt from smaller impurities (e.g., unreacted HCl).
- Continuous flow systems coupled with membrane modules enhance throughput while maintaining >90% recovery rates .
- Process simulation software (e.g., Aspen Plus) models solvent-membrane interactions to minimize fouling .
Q. What experimental designs address batch-to-batch variability in biological activity assays?
- Methodological Answer :
- Design of Experiments (DoE) identifies critical factors (e.g., salt form purity, storage conditions) influencing bioactivity.
- Stability-indicating assays (e.g., cellular uptake studies under varying pH/temperature) correlate physicochemical properties with functional outcomes .
Contradiction Analysis & Troubleshooting
Q. How to resolve discrepancies between computational predictions and experimental yields?
- Methodological Answer :
- Sensitivity analysis evaluates the impact of neglected variables (e.g., trace moisture, atmospheric O₂) in computational models.
- High-throughput screening tests 10–20 reaction conditions (e.g., solvent permutations) to validate/refine computational hypotheses .
Q. Why might biological assays show inconsistent results across research groups?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
